1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The compound 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzodiazole moiety substituted with a 2-hydroxy-3-(4-methylphenoxy)propyl chain and a 4-ethylphenyl group at the pyrrolidinone core. Key physicochemical properties include a molecular weight of 380.18 g/mol (calculated from the formula C₂₃H₂₆N₂O₄), a melting point of 243–245°C, and a low synthesis yield of 5% under the described conditions .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-10-12-23(13-11-21)31-17-22(16-28(31)34)29-30-26-6-4-5-7-27(26)32(29)18-24(33)19-35-25-14-8-20(2)9-15-25/h4-15,22,24,33H,3,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSNVDKPRUSZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by the introduction of the hydroxy and phenoxy groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur on the benzodiazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural and pharmacological differences between the target compound and analogues from the evidence:
Key Observations
Structural Features and Receptor Affinity: The target compound lacks the piperazine or piperidine moieties present in high-affinity analogues (e.g., compounds 7, 18, and 10a), which are critical for α1/α2-AR binding . Instead, its benzodiazole and 4-methylphenoxy groups may prioritize interactions with other targets (e.g., ion channels or enzymes). The hydroxy group in the propyl chain (common in compounds 8 and 10a) enhances solubility and may stabilize hydrogen bonding with receptors, though this is less impactful than arylpiperazine substitutions for α-AR affinity .
Antiarrhythmic Activity :
- Compound 8 (ED₅₀ = 1.9 mg/kg) and compound 13 (ED₅₀ = 1.0 mg/kg) demonstrate superior antiarrhythmic potency compared to the target compound, likely due to their piperazine-linked aryl groups, which improve pharmacokinetic properties and target engagement.
Hypotensive Effects: Substituted phenyl rings (e.g., 4-chloro, 2-hydroxy) in analogues correlate with prolonged hypotensive effects (>1 hour), whereas the target compound’s 4-methylphenoxy group may confer moderate vasodilation but lacks direct evidence .
Synthetic Challenges :
- The target compound’s low yield (5%) contrasts with higher yields reported for piperazine-containing derivatives (e.g., compound 8, 60–65% yield in related syntheses ), suggesting structural complexity or instability during synthesis .
Biological Activity
Structure and Properties
The compound consists of a pyrrolidinone core linked to a benzodiazole moiety and an ethylphenyl group. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 455.50 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Benzimidazole derivatives, such as the one , are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial and fungal strains.
- Anticancer Properties : Shows potential in inhibiting tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Modulates inflammatory pathways, reducing cytokine release.
Case Studies
-
Anticancer Activity :
A study involving similar benzimidazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The compound's ability to disrupt the mitochondrial membrane potential was a key finding. -
Antimicrobial Effects :
Research has shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, indicating effective dose ranges. -
Anti-inflammatory Activity :
In vitro studies indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine production |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activities. Structural modifications have been explored to improve solubility and bioavailability, which are critical for effective therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
